Methyl 7-hydroxy-8-methylnon-5-enoate
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Overview
Description
Methyl 7-hydroxy-8-methylnon-5-enoate is an organic compound with the molecular formula C11H20O3. It is a methyl ester derivative of a hydroxy fatty acid, characterized by the presence of a hydroxyl group at the 7th position and a double bond at the 5th position of the nonanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxy-8-methylnon-5-enoate typically involves the esterification of 7-hydroxy-8-methylnon-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-8-methylnon-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 7-oxo-8-methylnon-5-enoate or 7-carboxy-8-methylnon-5-enoate.
Reduction: Methyl 7-hydroxy-8-methylnonanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-hydroxy-8-methylnon-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 7-hydroxy-8-methylnon-5-enoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the double bond in the compound can participate in various chemical reactions, altering its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-hydroxy-8-methylnonanoate: Lacks the double bond present in Methyl 7-hydroxy-8-methylnon-5-enoate.
Methyl 7-oxo-8-methylnon-5-enoate: Contains a ketone group instead of a hydroxyl group.
Methyl 7-carboxy-8-methylnon-5-enoate: Contains a carboxylic acid group instead of a hydroxyl group
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
Methyl 7-hydroxy-8-methylnon-5-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a double bond, which contribute to its unique reactivity and biological interactions. These functional groups enable various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in organic synthesis and biological applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the double bond allows for participation in various chemical reactions that alter its reactivity and interactions with other biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it could reduce the production of inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory conditions .
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.
- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Hydroxyl group and double bond | Antimicrobial, anti-inflammatory |
Methyl 7-hydroxy-8-methylnonanoate | Lacks double bond | Limited biological activity |
Methyl 7-oxo-8-methylnon-5-enoate | Contains a ketone group instead of hydroxyl | Potentially different activity |
Properties
CAS No. |
142889-51-8 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 7-hydroxy-8-methylnon-5-enoate |
InChI |
InChI=1S/C11H20O3/c1-9(2)10(12)7-5-4-6-8-11(13)14-3/h5,7,9-10,12H,4,6,8H2,1-3H3 |
InChI Key |
COURDKQOQIZYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CCCCC(=O)OC)O |
Origin of Product |
United States |
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